![molecular formula C17H19ClFN3O3S B2629544 3-chloro-N-(2-(4-cyclopentyl-6-oxopyrimidin-1(6H)-yl)ethyl)-4-fluorobenzenesulfonamide CAS No. 1797126-82-9](/img/structure/B2629544.png)
3-chloro-N-(2-(4-cyclopentyl-6-oxopyrimidin-1(6H)-yl)ethyl)-4-fluorobenzenesulfonamide
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Description
3-chloro-N-(2-(4-cyclopentyl-6-oxopyrimidin-1(6H)-yl)ethyl)-4-fluorobenzenesulfonamide is a useful research compound. Its molecular formula is C17H19ClFN3O3S and its molecular weight is 399.87. The purity is usually 95%.
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Scientific Research Applications
Anti-HIV Activity
Compounds related to 3-chloro-N-(2-(4-cyclopentyl-6-oxopyrimidin-1(6H)-yl)ethyl)-4-fluorobenzenesulfonamide have been synthesized and evaluated for potential anti-HIV activity. A series of derivatives have been tested at the National Cancer Institute, demonstrating the potential of these compounds in inhibiting HIV-1 activity. Notably, certain derivatives exhibit effective anti-HIV-1 activity with favorable therapeutic profiles, highlighting their potential in antiviral therapy (Brzozowski & Sa̧czewski, 2007).
Antitumor Properties
Sulfonamide derivatives, including structures similar to 3-chloro-N-(2-(4-cyclopentyl-6-oxopyrimidin-1(6H)-yl)ethyl)-4-fluorobenzenesulfonamide, have been designed and synthesized with the aim of creating potent antitumor agents with low toxicity. Certain compounds demonstrate high antitumor activity and low toxicity, making them promising candidates for cancer treatment (Huang et al., 2001).
properties
IUPAC Name |
3-chloro-N-[2-(4-cyclopentyl-6-oxopyrimidin-1-yl)ethyl]-4-fluorobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClFN3O3S/c18-14-9-13(5-6-15(14)19)26(24,25)21-7-8-22-11-20-16(10-17(22)23)12-3-1-2-4-12/h5-6,9-12,21H,1-4,7-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGAMQBGQZYYNJF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C2=CC(=O)N(C=N2)CCNS(=O)(=O)C3=CC(=C(C=C3)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClFN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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